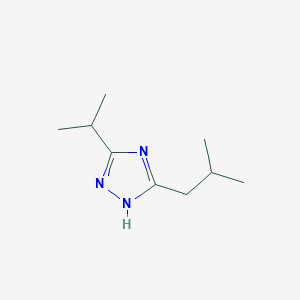

3-Isobutyl-5-isopropyl-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17N3 |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

5-(2-methylpropyl)-3-propan-2-yl-1H-1,2,4-triazole |

InChI |

InChI=1S/C9H17N3/c1-6(2)5-8-10-9(7(3)4)12-11-8/h6-7H,5H2,1-4H3,(H,10,11,12) |

InChI Key |

YNYBGYJEMRELEH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=NC(=NN1)C(C)C |

Origin of Product |

United States |

Advanced Structural Analysis and Spectroscopic Characterization of 3 Isobutyl 5 Isopropyl 1h 1,2,4 Triazole Derivatives

Spectroscopic Elucidation Techniques

Spectroscopic methods are fundamental to confirming the identity and purity of synthetic compounds. For 3-isobutyl-5-isopropyl-1H-1,2,4-triazole, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide a complete picture of its molecular structure.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isobutyl and isopropyl substituents, in addition to a signal for the N-H proton of the triazole ring. The methine proton of the isopropyl group would appear as a multiplet (septet), while its methyl protons would be a doublet. The isobutyl group would present a doublet for the methylene (B1212753) protons (CH₂), a multiplet for the methine proton (CH), and a doublet for its two terminal methyl groups. The triazole N-H proton typically appears as a broad singlet at a downfield chemical shift, often in the range of 13-14 ppm, especially in a non-polar solvent like DMSO-d₆. oup.com

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. It would show two signals for the non-equivalent C3 and C5 carbons of the triazole ring, typically in the range of 150-170 ppm. researchgate.netresearchgate.net The remaining signals would correspond to the carbons of the isobutyl and isopropyl groups, with chemical shifts consistent with sp³-hybridized carbons. mdpi.comorganicchemistrydata.org The low intensity of the quaternary C3 and C5 carbons can sometimes make them difficult to observe, particularly in the presence of tautomeric exchange. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Group | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Triazole Ring | C3/C5 | - | ~155-165 |

| N-H | ~13.0-14.0 (broad s) | - | |

| Isopropyl | CH | ~3.0-3.3 (septet) | ~27-30 |

| CH₃ | ~1.2-1.4 (d) | ~21-23 | |

| Isobutyl | CH₂ | ~2.6-2.8 (d) | ~37-40 |

| CH | ~2.0-2.2 (m) | ~28-31 | |

| CH₃ | ~0.9-1.0 (d) | ~22-24 |

Note: Predicted values are based on analysis of analogous compounds and standard chemical shift ranges. oup.comresearchgate.netmdpi.comorganicchemistrydata.orgufv.br d=doublet, septet=septet, m=multiplet, s=singlet.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, key absorptions would confirm the presence of the N-H bond, C-H bonds of the alkyl groups, and the C=N and C-N bonds of the heterocyclic ring.

The spectrum would be characterized by a broad absorption band for the N-H stretching vibration, typically found in the 3100-3300 cm⁻¹ region. researchgate.net The aliphatic C-H stretching vibrations from the isobutyl and isopropyl groups would appear as sharp peaks in the 2850-3000 cm⁻¹ range. Vibrations corresponding to the triazole ring, such as C=N and N=N stretching, are expected in the fingerprint region, generally between 1450 cm⁻¹ and 1600 cm⁻¹. researchgate.netnih.gov

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Triazole N-H | Stretching | 3100 - 3300 (broad) |

| Alkyl C-H | Stretching | 2850 - 3000 (sharp) |

| Triazole Ring | C=N / N=N Stretching | 1450 - 1600 |

| Triazole Ring | C-N Stretching | 1000 - 1100 |

| Alkyl C-H | Bending | 1350 - 1470 |

Note: Values are based on data from analogous 1,2,4-triazole (B32235) structures. researchgate.netnih.govnih.gov

Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. The molecular formula for this compound is C₉H₁₇N₃, corresponding to a molecular weight of 167.25 g/mol .

In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the protonated molecular ion [M+H]⁺ would be expected at an m/z (mass-to-charge ratio) of 168. Key fragmentation pathways for dialkyl-substituted triazoles typically involve the loss of neutral molecules or radical fragments. A common fragmentation for triazoles is the loss of a stable dinitrogen molecule (N₂), which would result in a fragment ion at m/z 140. nih.gov Other significant fragmentation patterns would likely arise from the cleavage of the alkyl side chains, such as the loss of a propyl radical (•C₃H₇) from the isopropyl group to give a fragment at m/z 125, or the loss of an isobutyl radical (•C₄H₉) to yield a fragment at m/z 110.

Solid-State Structural Elucidation

X-ray crystallography on a single crystal provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. Although a specific crystal structure for this compound is not available, analysis of various substituted 1,2,4-triazole derivatives reveals common structural motifs. mdpi.comresearchgate.netmdpi.com

Table 3: Representative Crystallographic Data for a Substituted 1,2,4-Triazolo Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

Note: Data from a complex 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative serves as an example of the type of data obtained from X-ray analysis. mdpi.comresearchgate.net

Conformational Analysis and Tautomerism Studies

Unsubstituted and asymmetrically substituted 1H-1,2,4-triazoles exhibit annular prototropic tautomerism, where the ring proton can reside on different nitrogen atoms. For a 3,5-disubstituted-1,2,4-triazole, three tautomers are possible: the 1H, 2H, and 4H forms. Theoretical studies and experimental observations on related compounds show that the relative stability of these tautomers is strongly influenced by the electronic properties and steric bulk of the substituents. researchgate.netresearchgate.netmdpi.com

The 4H-tautomer is generally the least stable form due to the destabilizing proximity of lone electron pairs on adjacent nitrogen atoms (N1 and N2). researchgate.net The equilibrium primarily exists between the 1H- and 2H-tautomers. The position of this equilibrium is dictated by the nature of the C3 and C5 substituents. With two electron-donating alkyl groups like isopropyl and isobutyl, which have similar electronic effects, it is likely that both the 1H- and 2H-tautomers would coexist in equilibrium in solution. Conformational analysis would primarily concern the rotation around the C-C single bonds of the flexible isobutyl and isopropyl side chains.

Examination of Stable Conformations of Isobutyl and Isopropyl Groups

The isobutyl and isopropyl groups attached to the 1,2,4-triazole ring are not static; they can rotate around the C-C single bonds, leading to various spatial arrangements or conformations. The stability of these conformations is primarily dictated by steric and electronic effects. While specific experimental data on the conformational preferences of this compound is not extensively documented in the reviewed literature, general principles of conformational analysis allow for a detailed examination.

Computational studies on substituted triazoles have shown that the preferred conformations are those that minimize steric hindrance between the alkyl groups and the triazole ring. nih.gov For the isopropyl group at the 5-position, rotation around the C-C bond connecting it to the triazole ring would be expected to favor a conformation where the two methyl groups are staggered relative to the plane of the triazole ring. This arrangement minimizes van der Waals repulsion.

Similarly, the isobutyl group at the 3-position has more rotational freedom. The rotation around the C-C bond adjacent to the triazole ring and the subsequent C-C bond within the isobutyl group will lead to several possible staggered and eclipsed conformations. The most stable conformers would be those that position the bulky terminal methyl groups of the isobutyl moiety away from the triazole ring and the adjacent isopropyl group.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NOESY (Nuclear Overhauser Effect Spectroscopy), is a powerful technique for investigating the spatial proximity of atoms and thus deducing the predominant conformations in solution. nih.gov In a hypothetical 2D NOESY spectrum of this compound, cross-peaks between the protons of the isobutyl and isopropyl groups and the protons of the triazole ring would provide insights into their preferred orientations.

Table 1: Predicted Stable Conformations and Dihedral Angles for Alkyl Substituents

| Substituent | Position | Predicted Stable Conformation | Key Dihedral Angles (Hypothetical) |

| Isopropyl | 5 | Staggered | H-C-C(ring)-N: ~60°, ~180°, ~300° |

| Isobutyl | 3 | Anti or Gauche | C(ring)-C-C-C: ~180° (Anti) or ~60° (Gauche) |

Note: The dihedral angles are hypothetical and represent idealized staggered conformations. Actual values would be influenced by the electronic environment of the triazole ring and potential intramolecular interactions.

Investigation of Annular Prototropy (1H- vs. 4H-Tautomerism) in Substituted 1,2,4-Triazoles

The 1,2,4-triazole ring can exist in different tautomeric forms depending on the position of the hydrogen atom on the nitrogen atoms of the ring. For 3,5-disubstituted 1,2,4-triazoles, the two primary tautomers are the 1H- and 4H-forms. dergipark.org.tr The equilibrium between these tautomers is influenced by the nature of the substituents, the solvent, and the temperature.

Quantum chemical studies on various 1,2,4-triazole derivatives have indicated that the relative stability of the tautomers can be predicted. researchgate.net In many cases of 3,5-disubstituted 1,2,4-triazoles, the 1H-tautomer is found to be more stable than the 4H-tautomer. However, the energy difference can be small, and both forms may coexist in equilibrium. researchgate.net

The tautomeric equilibrium can be investigated using spectroscopic techniques such as UV-Vis and NMR spectroscopy. The UV-Vis absorption spectra of the different tautomers are expected to show distinct maxima. researchgate.net In NMR spectroscopy, the chemical shifts of the ring protons and carbons can provide evidence for the predominant tautomeric form. For instance, the NH proton signal in the ¹H NMR spectrum can help distinguish between the 1H- and 4H-tautomers. In the case of this compound, the observation of a single set of signals for the isobutyl and isopropyl groups at room temperature would suggest either the presence of a single dominant tautomer or a rapid equilibrium between the tautomers on the NMR timescale.

Table 2: Spectroscopic Data for Distinguishing 1H- and 4H-Tautomers of 3,5-Disubstituted 1,2,4-Triazoles

| Spectroscopic Technique | 1H-Tautomer (Predicted) | 4H-Tautomer (Predicted) | Reference |

| ¹H NMR | NH proton signal present. Distinct chemical shifts for C3 and C5 substituents. | NH proton signal present at a different chemical shift. Potential for averaged signals if in rapid equilibrium. | urfu.ru |

| ¹³C NMR | Distinct chemical shifts for C3 and C5. | Different chemical shifts for C3 and C5 compared to the 1H-tautomer. | urfu.ru |

| UV-Vis | Specific λmax absorption. | Different λmax absorption compared to the 1H-tautomer. | researchgate.net |

Note: The predicted spectroscopic data are based on general observations for 3,5-disubstituted 1,2,4-triazoles and may vary for the specific compound.

The study of both the conformational landscape of the alkyl substituents and the annular tautomerism is crucial for a comprehensive understanding of the structure-activity relationships of this compound and its derivatives in various chemical and biological contexts.

Computational and Theoretical Investigations of 3 Isobutyl 5 Isopropyl 1h 1,2,4 Triazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other related properties.

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods used to investigate molecular systems. Ab initio methods are based purely on theoretical principles without the inclusion of experimental data. DFT, a computationally more efficient method, calculates the electronic properties of a molecule based on its electron density. researchgate.netnih.gov A popular DFT functional, B3LYP, combined with a suitable basis set like 6-311++G(d,p), is frequently used to optimize the geometry of triazole derivatives and calculate their electronic properties. researchgate.netresearchgate.net

The reactivity of the 1,2,4-triazole (B32235) ring itself is characterized by its π-deficient nature at the carbon atoms, making them susceptible to nucleophilic attack, while the nitrogen atoms are generally the sites for electrophilic substitution. nih.gov Computational studies on similar triazoles have calculated various reactivity descriptors to quantify these characteristics. nih.gov

| Reactivity Descriptor | Definition | Typical Value Range for Triazoles |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. | 7 - 9 eV |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. | 0.5 - 2 eV |

| Electronegativity (χ) | The ability of a molecule to attract electrons. | 3 - 5 eV |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | 2.5 - 4 eV |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | 1 - 3 eV |

This table is illustrative and based on general findings for 1,2,4-triazole derivatives, not specific to 3-Isobutyl-5-isopropyl-1H-1,2,4-triazole.

Frontier Molecular Orbital (FMO) theory is a crucial component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap indicates that the molecule is more polarizable and reactive. mdpi.com

For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. Typically, in such substituted triazoles, the HOMO is distributed over the triazole ring and the electron-rich parts of the alkyl substituents, while the LUMO is also located on the heterocyclic ring.

The following table shows representative HOMO, LUMO, and energy gap values for illustrative 1,2,4-triazole derivatives as determined by DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Illustrative Triazole A | -6.5 | -1.2 | 5.3 |

| Illustrative Triazole B | -7.1 | -0.9 | 6.2 |

| Illustrative Triazole C | -6.8 | -1.5 | 5.3 |

This table is for illustrative purposes only and does not represent calculated values for this compound.

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MESP maps the electrostatic potential onto the electron density surface of the molecule.

Different colors on the MESP surface represent different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. These areas are often associated with lone pairs of electrons on heteroatoms. Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack, often found around hydrogen atoms attached to electronegative atoms.

In the case of this compound, an MESP analysis would likely show negative potential around the nitrogen atoms of the triazole ring due to their lone pairs, identifying them as sites for protonation and interaction with electrophiles. Positive potential would be expected around the N-H proton of the triazole ring, making it a potential hydrogen bond donor.

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular mechanics and dynamics are better suited for studying the behavior of larger systems or the conformational landscape of flexible molecules over time.

The isobutyl and isopropyl groups of this compound are flexible and can rotate around their single bonds, leading to various possible three-dimensional arrangements, or conformers. Conformational sampling is the process of exploring these different conformers to identify the most stable, low-energy structures.

Molecular mechanics methods, which use a simpler, classical physics-based model of atoms and bonds, are often employed for this purpose due to their computational speed. Energy minimization techniques are then used to refine the geometry of each conformer to find its local energy minimum. By comparing the energies of all identified conformers, the global minimum energy structure—the most stable conformation of the molecule—can be determined. This information is critical as the conformation of a molecule can significantly influence its biological activity and physical properties.

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. mdpi.com An MD simulation calculates the forces between atoms and uses them to simulate the motions of the atoms and bonds over time. This provides a "movie" of the molecule's dynamic behavior, including its vibrations, rotations, and translations.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are founded on the principle that the biological activity of a chemical compound is a function of its molecular structure. zsmu.edu.ua By establishing a mathematical relationship between the structural properties (descriptors) of a series of compounds and their experimentally determined biological activities, predictive models can be developed. researchgate.net These models are instrumental in designing new, more potent molecules and in screening virtual libraries of compounds. zsmu.edu.ua

The development of predictive QSAR models for 1,2,4-triazole derivatives involves a multi-step process. Initially, a dataset of 1,2,4-triazole compounds with known biological activities (e.g., antifungal, antibacterial, anticancer) is compiled. researchgate.netnih.gov For each molecule in the series, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological descriptors: These describe the atomic connectivity within the molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Electronic descriptors: These quantify properties like charge distribution and orbital energies. mdpi.com

Hydrophobic descriptors: These, such as logP, describe the lipophilicity of the molecule. mdpi.com

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR), principal component analysis (PCA), or more advanced machine learning algorithms are employed to build a mathematical model that correlates a selection of these descriptors with the observed biological activity. researchgate.netnih.gov The validity and predictive power of the resulting QSAR model are then rigorously assessed using internal and external validation techniques.

For a hypothetical QSAR study on a series of 3,5-disubstituted-1,2,4-triazoles, including this compound, the following table illustrates the types of molecular descriptors that would be considered.

| Descriptor Category | Example Descriptors for this compound | Potential Impact on Biological Activity |

| Topological | Molecular Connectivity Indices, Wiener Index | Relates to the size, shape, and degree of branching of the molecule. |

| Geometrical | Molecular Surface Area, Molecular Volume | Influences how the molecule fits into a receptor's binding site. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges | Governs the molecule's ability to participate in electrostatic and orbital interactions. mdpi.com |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects the molecule's ability to cross biological membranes and engage in hydrophobic interactions. mdpi.com |

The introduction of alkyl groups like isobutyl and isopropyl can significantly impact how the molecule interacts with its biological target. nih.gov For instance, in the context of antifungal activity, which is a common feature of triazole compounds, these alkyl groups can fit into hydrophobic pockets within the active site of enzymes like lanosterol (B1674476) 14α-demethylase (CYP51). nih.govrsc.org The size and branching of the isobutyl and isopropyl groups can affect the binding affinity and selectivity of the compound.

Structure-activity relationship (SAR) studies on various 1,2,4-triazole derivatives have demonstrated that modifying the alkyl substituents can modulate the biological activity. nih.gov For example, research on a series of 1,2,4-triazoles might reveal that compounds with moderately sized, branched alkyl groups exhibit enhanced activity compared to those with very small or large, linear alkyl chains. This is often due to an optimal balance of hydrophobicity and steric compatibility with the target protein.

The following table provides a hypothetical correlation between the substituents of this compound and its potential bioactivity profile based on general findings for related compounds.

| Substituent | Position | Property Contribution | Potential Influence on Bioactivity |

| Isobutyl | 3 | Hydrophobicity, Steric Bulk | May engage in hydrophobic interactions within a receptor pocket, influencing binding affinity. |

| Isopropyl | 5 | Hydrophobicity, Steric Bulk | Contributes to the overall lipophilicity of the molecule and can sterically influence the orientation within the binding site. |

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is crucial for understanding the molecular basis of a compound's biological activity and for structure-based drug design. rsc.org

For this compound, molecular docking studies would involve placing the molecule into the active site of a relevant biological target. The choice of target depends on the intended application; for antifungal agents, this is often a cytochrome P450 enzyme like CYP51. nih.govresearchgate.net The docking process generates multiple possible binding poses and scores them based on a scoring function that estimates the binding affinity. mdpi.com

The results of a docking simulation can predict:

The most stable binding conformation of the ligand.

The binding energy, which gives an estimate of the binding affinity.

The key amino acid residues in the receptor that interact with the ligand. rsc.org

These predictions are invaluable for rationalizing the observed biological activity and for suggesting chemical modifications to improve potency and selectivity. nih.govrsc.org

The stability of the ligand-receptor complex is determined by a variety of intermolecular interactions. Molecular docking simulations can precisely identify these interactions. nih.gov For this compound, the key interactions would likely include:

Hydrogen Bonding: The nitrogen atoms of the 1,2,4-triazole ring are potential hydrogen bond acceptors and donors, allowing them to interact with polar amino acid residues in the receptor's active site. nih.gov

Hydrophobic Interactions: The isobutyl and isopropyl groups are hydrophobic and are likely to form van der Waals interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine in a hydrophobic pocket of the receptor. nih.gov

Coordination (if applicable): In the case of metalloenzymes like CYP450, one of the nitrogen atoms of the triazole ring can coordinate with the heme iron atom in the active site, which is a crucial interaction for many triazole-based inhibitors. nih.gov

The following table summarizes the potential intermolecular interactions for this compound with a hypothetical enzyme active site.

| Interaction Type | Molecular Moiety Involved | Potential Interacting Residues |

| Hydrogen Bonding | 1,2,4-Triazole ring nitrogens | Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic Interactions | Isobutyl and Isopropyl groups | Leucine, Valine, Isoleucine, Phenylalanine |

| Coordination | 1,2,4-Triazole ring nitrogen (N4) | Heme iron (in metalloenzymes) |

Investigation of Biological Activities and Associated Mechanisms of Action for 3 Isobutyl 5 Isopropyl 1h 1,2,4 Triazole Derivatives

Antimicrobial Research

Derivatives of the 1,2,4-triazole (B32235) core are recognized for their wide-ranging biological activities. nih.gov This heterocyclic structure is a key component in numerous compounds that have been investigated for their ability to combat microbial infections, a critical area of research given the global rise in drug-resistant pathogens. nih.gov

Antibacterial Activity: Spectrum and Potency against Bacterial Strains

A substantial body of research has demonstrated the significant antibacterial potential of 1,2,4-triazole derivatives. nih.gov These compounds have shown inhibitory effects against a wide array of both Gram-positive and Gram-negative bacteria.

For instance, a series of novel nih.govnih.govnih.gov-triazole derivatives bearing amino acid moieties displayed promising antibacterial activity against standard bacteria and multidrug-resistant (MDR) clinical isolates. nih.gov Several of these compounds exhibited better Minimum Inhibitory Concentration (MIC) values against MDR strains than the reference drugs, cephalothin (B1668815) and chloramphenicol. nih.gov Similarly, newly synthesized Schiff bases based on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol framework showed strong antibacterial activity against Staphylococcus aureus, with some derivatives proving superior to the standard drug streptomycin. nih.gov However, these specific compounds did not show activity against Escherichia coli. nih.gov

Other studies have explored hybrid molecules. Ofloxacin (B1677185) analogues incorporating the 1,2,4-triazole ring had antibacterial properties comparable to ofloxacin against Gram-positive bacteria (S. aureus, S. epidermis, B. subtilis) and the Gram-negative pathogen E. coli, with MIC values in the range of 0.25 to 1 µg/mL. nih.gov In another study, clinafloxacin-triazole hybrids were effective against a panel of bacteria, with certain derivatives showing potent activity against methicillin-resistant S. aureus (MRSA) with MIC values of 0.25 µg/mL, which was more active than clinafloxacin (B351) itself. nih.gov

The substitution pattern on the triazole ring plays a crucial role in determining antibacterial efficacy. For example, derivatives with a phenylpiperazine moiety were found to be important for high antibacterial activity against the tested strains. nih.gov The presence of halogen and nitro groups on aromatic substituents has also been shown to significantly enhance inhibitory activity against various bacteria. nih.gov

| Derivative Class | Bacterial Strain(s) | Key Finding (MIC values) | Reference |

|---|---|---|---|

| Ofloxacin-1,2,4-triazole analogues | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25-1 µg/mL | nih.gov |

| Clinafloxacin-1,2,4-triazole hybrids | Methicillin-resistant S. aureus (MRSA) | 0.25 µg/mL | nih.gov |

| 4-Amino-5-aryl-4H-1,2,4-triazole derivatives | E. coli, B. subtilis, P. aeruginosa | 5 µg/mL for derivative with 4-trichloromethyl group | nih.gov |

| 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Some derivatives superior to streptomycin | nih.gov |

| nih.govnih.govnih.gov-Triazole bearing amino acid derivatives | Multidrug-resistant (MDR) clinical isolates | Showed better MIC values than cephalothin and chloramphenicol | nih.gov |

The mechanisms behind the antibacterial action of 1,2,4-triazole derivatives are diverse. While specific inhibition of the MurB enzyme by 3-isobutyl-5-isopropyl-1H-1,2,4-triazole is not extensively detailed in the provided context, the broader class of triazole derivatives is known to disrupt critical cellular pathways in bacteria. For hybrid compounds, such as those combined with fluoroquinolones like ofloxacin and clinafloxacin, the mechanism likely involves the established action of the parent antibiotic, which is often related to the inhibition of DNA gyrase and topoisomerase IV, thereby disrupting bacterial DNA replication and repair. The triazole moiety in these hybrids can enhance potency or broaden the spectrum of activity.

Antifungal Activity: Spectrum and Potency against Fungal Pathogens

The 1,2,4-triazole core is a hallmark of many successful antifungal agents, including fluconazole (B54011) and itraconazole. nih.gov Consequently, a vast number of novel triazole derivatives have been synthesized and tested for their ability to combat fungal pathogens, which are a growing cause of invasive infections, particularly in immunocompromised individuals. nih.govnih.gov

Research has shown that newly designed 1,2,4-triazole derivatives can exhibit potent, broad-spectrum antifungal activity. In one study, a series of fluconazole analogues were evaluated against eight human pathogenic fungi, with some compounds showing significantly lower minimum inhibitory concentrations (MIC80) against Candida albicans than fluconazole itself. nih.gov Another study on menthol-derived 1,2,4-triazole-thioethers found that several compounds exhibited good inhibitory activity against a range of plant-pathogenic fungi at a concentration of 50 µg/mL. mdpi.com For example, specific derivatives showed high inhibition rates against Physalospora piricola, Cercospora arachidicola, and Gibberella zeae, in some cases exceeding the efficacy of the commercial fungicide chlorothalonil. mdpi.com

Similarly, Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol were effective against the dermatophyte Microsporum gypseum, with six of the seventeen tested compounds demonstrating activity superior to the standard drug ketoconazole. nih.gov However, these compounds were not active against Candida albicans or Aspergillus niger. nih.gov This highlights the specificity that can be engineered into these derivatives based on their structural modifications.

| Derivative Class | Fungal Pathogen(s) | Key Finding (Activity/MIC) | Reference |

|---|---|---|---|

| Fluconazole analogues (1a, 1h) | Candida albicans 14053 | MIC80 of 0.25 μg/mL (four times lower than fluconazole) | nih.gov |

| 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum | Six compounds were more effective than ketoconazole | nih.gov |

| Menthol-derived 1,2,4-triazole-thioethers | Physalospora piricola | Inhibition rates up to 93.3% at 50 µg/mL | mdpi.com |

| Menthol-derived 1,2,4-triazole-thioethers | Gibberella zeae | Inhibition rate of 86.5% at 50 µg/mL | mdpi.com |

| CYP51/HDAC dual inhibitors | C. neoformans, C. tropicalis | Potent in vitro and in vivo activity | nih.gov |

The primary mechanism of action for most antifungal azole compounds is the inhibition of lanosterol (B1674476) 14α-demethylase, a crucial enzyme in the biosynthesis of ergosterol (B1671047). nih.gov Ergosterol is the main sterol component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. This enzyme, also known as cytochrome P450 isoform 51 (CYP51), catalyzes the removal of the 14α-methyl group from lanosterol, a key checkpoint in sterol synthesis. wikipedia.orguniprot.org

The nitrogen atom at position 4 (N4) of the triazole ring in these antifungal agents is thought to bind to the heme iron atom in the active site of the CYP51 enzyme, effectively blocking its catalytic activity. nih.gov Molecular docking studies have supported this mechanism, showing that novel 1,2,4-triazole derivatives can fit into the active site of CYP51 and establish strong binding interactions. mdpi.com The development of dual inhibitors that target both CYP51 and other pathways, such as histone deacetylase (HDAC), represents a promising strategy to overcome drug resistance and broaden the antifungal spectrum. nih.gov

Antitubercular Activity Studies

Tuberculosis (TB) remains a major global health threat, and the development of new anti-TB agents is a priority. nih.gov Molecules containing the 1,2,4-triazole moiety have been identified as a promising class of effective anti-TB candidates. nih.govnih.gov

A series of 1,2,4-triazole derivatives were synthesized and evaluated for their potential as anti-tuberculosis agents against various Mycobacterium species. nih.gov One compound, in particular, demonstrated significant activity against Mycobacterium tuberculosis H37Ra with a MIC of 0.976 μg/mL, and also showed effectiveness against M. phlei and M. timereck. nih.gov Molecular docking studies for these compounds suggested that the Mycobacterium tuberculosis cytochrome P450 enzyme CYP121 could be a molecular target. nih.gov The structure-activity relationship of these derivatives is a key focus of ongoing research to optimize their anti-mycobacterial potency. nih.gov

Antineoplastic / Anticancer Research

The 1,2,4-triazole scaffold is not only a pharmacophore for antimicrobial agents but also for compounds with significant anticancer activity. nih.gov Many derivatives have been reported to possess antiproliferative properties against a variety of cancer cell lines. nih.govnih.gov The stability and unique electronic characteristics of the triazole ring enable these compounds to interact effectively with biological receptors involved in cancer pathology. nih.gov

Research into 3-amino-1,2,4-triazole derivatives revealed their efficacy against a panel of cancer cell lines. nih.gov Biological evaluations highlighted that a 3-bromophenylamino moiety at position 3 of the triazole ring was particularly beneficial for activity. nih.gov Furthermore, these compounds were also found to possess antiangiogenic properties, suggesting a dual mechanism of anticancer action. nih.gov

Other studies have focused on hybrid molecules. For example, hydrazones bearing a 1,2,4-triazole-3-thiolyl moiety were tested against aggressive human cancer cell lines, including melanoma, triple-negative breast cancer, and pancreatic carcinoma. nih.gov Several of these compounds were identified as promising anticancer agents, demonstrating moderate cytotoxicity with EC50 values in the low micromolar range (2–17 µM). nih.gov The development of such compounds is often aimed at targeting specific pathways, such as protein kinases, which are frequently dysregulated in cancer. nih.gov

In Vitro Studies on Cancer Cell Line Growth Inhibition

Derivatives of 1,2,4-triazole have demonstrated significant potential as anticancer agents, with studies showing their ability to inhibit the growth of various cancer cell lines. researchgate.netnih.gov The antiproliferative effects of these compounds are often linked to the nature and position of the substituents on the triazole ring. nih.govnih.gov

Research has shown that introducing different functional groups to the 1,2,4-triazole core can lead to potent cytotoxicity against human cancer cell lines. For instance, a series of novel 1,2,4-triazole derivatives were synthesized and evaluated for their in vitro cytotoxic effects against MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines. nih.gov Certain derivatives exhibited promising cytotoxic activity, with IC50 values below 12 μM against the HeLa cell line. nih.gov Structure-activity relationship (SAR) studies have revealed that substitutions on the triazole ring play a crucial role in their anticancer efficacy. For example, the introduction of electron-withdrawing groups, such as chloro and bromo, at the para position of a phenyl ring attached to the triazole, has been shown to significantly enhance inhibitory activity. nih.gov In contrast, some studies have indicated that propane-1-yl derivatives exhibit lesser cytotoxic effects. nih.gov

The table below summarizes the in vitro anticancer activity of selected 1,2,4-triazole derivatives against various cancer cell lines.

| Compound Series | Cancer Cell Line | Activity/IC50 (µM) | Reference |

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | HeLa | <12 | nih.gov |

| Butane-1,4-dione derivatives | MCF-7 | 6.43 | nih.gov |

| Butane-1,4-dione derivatives | HeLa | 5.6 | nih.gov |

| Butane-1,4-dione derivatives | A549 | 21.1 | nih.gov |

| Indolyl 1,2,4-triazole derivatives (Vf) | MCF-7 | 2.91 | rsc.org |

| Indolyl 1,2,4-triazole derivatives (Vf) | MDA-MB-231 | 1.914 | rsc.org |

| Indolyl 1,2,4-triazole derivatives (Vg) | MCF-7 | 0.891 | rsc.org |

| Indolyl 1,2,4-triazole derivatives (Vg) | MDA-MB-231 | 3.479 | rsc.org |

Elucidation of Molecular Pathways and Cellular Targets

The anticancer activity of 1,2,4-triazole derivatives is mediated through their interaction with various molecular pathways and cellular targets crucial for cancer cell proliferation and survival. researchgate.net These compounds have been shown to inhibit key enzymes and proteins involved in cancer progression.

One of the primary mechanisms of action is the inhibition of enzymes such as aromatase, a key enzyme in estrogen biosynthesis, making it a target for hormone-dependent breast cancer. nih.gov The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes like aromatase. nih.gov Other targeted enzymes include tubulin, where inhibition of its polymerization leads to cell cycle arrest at the G2/M phase. researchgate.net Additionally, 1,2,4-triazole derivatives have been identified as inhibitors of EGFR (Epidermal Growth Factor Receptor) and BRAF, which are critical kinases in signaling pathways that promote cell growth and proliferation. researchgate.net Some derivatives have also been found to act as topoisomerase II inhibitors, interfering with DNA replication and leading to cancer cell death. nih.gov

The table below outlines some of the molecular targets of 1,2,4-triazole derivatives.

| Molecular Target | Effect of Inhibition | Reference |

| Aromatase | Inhibition of estrogen biosynthesis | nih.gov |

| Tubulin | Arrest of the cell cycle at the G2/M phase | researchgate.net |

| EGFR (Epidermal Growth Factor Receptor) | Blockade of cell growth and proliferation signals | researchgate.net |

| BRAF | Interruption of the MAPK/ERK signaling pathway | researchgate.net |

| Topoisomerase II | Interference with DNA replication | nih.gov |

Anti-inflammatory and Analgesic Research

Numerous studies have highlighted the anti-inflammatory and analgesic properties of 1,2,4-triazole derivatives. mdpi.comnih.govnih.gov These compounds have shown efficacy in various in vivo models of inflammation and pain. For example, in carrageenan-induced rat paw edema models, certain 1,2,4-triazole derivatives have exhibited anti-inflammatory activity comparable to standard drugs like indomethacin (B1671933) and ibuprofen. mdpi.comnih.gov Some derivatives have demonstrated a significant reduction in edema, with one study reporting up to 91% inhibition. mdpi.com

The analgesic effects of these compounds have been evaluated using tests such as the acetic acid-induced writhing test and the tail-flick test. nih.govscilit.com Results have indicated that many 1,2,4-triazole derivatives possess significant antinociceptive activity. scilit.com The structural features of these molecules, including the substituents on the triazole ring, are critical determinants of their anti-inflammatory and analgesic potential. nih.govnih.gov

Modulation of Inflammatory Mediators and Pathways

The anti-inflammatory effects of 1,2,4-triazole derivatives stem from their ability to modulate key inflammatory mediators and pathways. mdpi.comnih.gov A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins. mdpi.com Several 1,2,4-triazole derivatives have been identified as selective COX-2 inhibitors, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

Beyond COX inhibition, these compounds can also modulate the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). nih.gov Some derivatives have been shown to decrease the production of these cytokines in mitogen-stimulated peripheral blood mononuclear cell (PBMC) cultures. nih.gov Additionally, certain 1,2,4-triazole derivatives act as lipoxygenase (LOX) inhibitors, further contributing to their anti-inflammatory profile by blocking the synthesis of leukotrienes. mdpi.com Molecular docking studies have also suggested that some derivatives can inhibit microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme that works in concert with COX-2 to produce prostaglandin E2. mdpi.com

Other Biologically Relevant Activities Identified in 1,2,4-Triazole Derivatives

The versatile 1,2,4-triazole scaffold has been associated with a broad spectrum of other biological activities beyond anticancer and anti-inflammatory effects. researchgate.netnih.gov

Antiviral Properties

The 1,2,4-triazole nucleus is a component of several established antiviral drugs, such as ribavirin, highlighting its importance in this therapeutic area. nih.govnih.gov Research has explored a range of 1,2,4-triazole derivatives for their activity against various DNA and RNA viruses. nih.gov For instance, certain derivatives have shown activity against influenza viruses (H1N1 and H3N2 subtypes), vesicular stomatitis virus, and respiratory syncytial virus (RSV). nih.gov The mechanism of antiviral action can vary, with some compounds inhibiting viral replication processes. The structural modifications on the triazole ring are pivotal in determining the potency and spectrum of antiviral activity. nih.govnih.gov

Antioxidant Activity

Many 1,2,4-triazole derivatives have been reported to possess antioxidant properties. mdpi.com Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in various diseases. mdpi.com Synthetic antioxidants like 1,2,4-triazole derivatives can help mitigate this by scavenging free radicals. mdpi.com Studies using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method have demonstrated that many of these compounds exhibit moderate to significant antioxidant activity. mdpi.com The antioxidant capacity is often influenced by the specific substituents on the triazole ring. mdpi.com

Anticonvulsant Properties

Derivatives of 1,2,4-triazole have emerged as a promising class of compounds in the search for new anticonvulsant agents. nih.govnih.gov These compounds have been evaluated in various preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests, which are standard screening methods for potential antiepileptic drugs. nih.gov

Studies have shown that certain 4-alkyl-1,2,4-triazole-3-thione derivatives possess significant anticonvulsant activity in the MES test. nih.gov For instance, 4-butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione demonstrated potent activity. nih.gov Similarly, some 3,5-substituted-2-amino-1,2,4-triazole derivatives exhibited anti-MES activity comparable to established drugs like phenytoin (B1677684) and carbamazepine. nih.gov The inclusion of a triazole fragment into other heterocyclic systems, such as pyrimidine, has also been explored to enhance anticonvulsant effects. nih.gov

Furthermore, research on 4,5-disubstituted-1,2,4-triazole-3-thione derivatives has indicated their potential as anticonvulsants, with some compounds showing activity comparable to valproic acid in the 6 Hz model of pharmacoresistant epilepsy. nih.gov The protective index (PI), a ratio of the median toxic dose to the median effective dose, is a critical measure of a drug's safety margin. Some of these triazole derivatives have shown favorable PI values, suggesting a good safety profile. nih.gov For example, one study reported PI values for certain 1,2,4-triazole-3-thiones that were superior to that of valproate. nih.gov

Table 1: Anticonvulsant Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Test Model | ED₅₀ (mg/kg) | Reference |

|---|---|---|---|

| 4-Butyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | MES | 38.5 | nih.gov |

| Compound 8a (R = p-F) | scPTZ (rat) | 15.2 | nih.gov |

| Compound 37a | MES | 29.6 | nih.gov |

ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population that takes it.

Neuroprotective Effects

The neuroprotective potential of 1,2,4-triazole derivatives has been investigated in models of ischemic brain injury. A series of these derivatives demonstrated the ability to protect PC12 cells, a cell line commonly used in neuroscience research, from cytotoxicity induced by hydrogen peroxide (H₂O₂) and sodium nitroprusside (SNP), which are agents that induce oxidative stress. nih.govjksus.org

One particular derivative, referred to as compound 11 in a study, was identified as being highly effective. nih.govjksus.org Its neuroprotective mechanisms are believed to involve the chelation of iron (Fe(II)), scavenging of reactive oxygen species (ROS), and restoration of the mitochondrial membrane potential. nih.govjksus.org Furthermore, this compound was shown to enhance the endogenous antioxidant defense system by increasing the levels of superoxide (B77818) dismutase (SOD) and promoting the nuclear translocation of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant responses. nih.govjksus.org In a rat model of middle cerebral artery occlusion (MCAO), a model for ischemic stroke, this compound led to behavioral improvements and a reduction in the cerebral infarction area. jksus.orgnih.gov

Another study on a 1,2,4-triazole derivative, designated as SYS18, also reported significant neuroprotection in a rat MCAO model. nih.gov This compound was found to alleviate neurological deficits, reduce cerebral edema, and protect the integrity of the blood-brain barrier (BBB). nih.gov The protective effects on the BBB were associated with the inhibition of glycocalyx degradation and the regulation of tight junction proteins. nih.gov

Enzyme Inhibition (e.g., 11β-HSD1, α-Glucosidases, Xanthine (B1682287) Oxidase)

Derivatives of 1,2,4-triazole have been identified as potent inhibitors of several key enzymes implicated in various diseases.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Inhibition of 11β-HSD1 is a therapeutic target for managing metabolic syndrome and type 2 diabetes. nih.govresearchgate.net This enzyme is responsible for converting inactive cortisone (B1669442) to active cortisol, and its overexpression can lead to obesity and insulin (B600854) resistance. researchgate.net Several adamantane-linked 1,2,4-triazole derivatives have been identified as potential 11β-HSD1 inhibitors. nih.gov Molecular docking studies have shown that these compounds can bind to the active site of 11β-HSD1 with high affinity. nih.gov For example, 3-(1-(4-Chlorophenyl)cyclopropyl)-8-cyclopropyl- nih.govnih.govbldpharm.comtriazolo[4,3-a]pyridine was identified as a potent inhibitor of the 11β-HSD1 enzyme. bldpharm.com

α-Glucosidases

Inhibition of α-glucosidases is an established strategy for managing type 2 diabetes by delaying carbohydrate digestion and glucose absorption. nih.gov Various 1,2,4-triazole derivatives have demonstrated significant α-glucosidase inhibitory activity. nih.gov In one study, novel 1,2,4-triazole-based derivatives were designed as dual inhibitors of both α-amylase and α-glucosidase. nih.govnih.gov Two compounds, in particular, showed potent α-glucosidase inhibition with IC₅₀ values of 0.27 ± 0.01 µg/mL and 0.31 ± 0.01 μg/mL, which were superior to the standard drug, acarbose. nih.govnih.gov Structure-activity relationship analyses have highlighted that specific substitutions on the triazole ring are crucial for enhancing this inhibitory activity. nih.govnih.gov

Xanthine Oxidase

Xanthine oxidase is a key enzyme in purine (B94841) metabolism, and its inhibition is a primary approach for treating gout. A series of 3,5-disubstituted 1,2,4-triazoles have been synthesized and evaluated as xanthine oxidase inhibitors. nih.gov Compounds such as 3,5-bis(4-pyridyl)-1,2,4-triazole (PPT), 3-(4-pyrimidinyl)-5-(4-pyridyl)-1,2,4-triazole (B1257735) (PMPT), and 3-(4-pyridazinyl)-5-(4-pyridyl)-1,2,4-triazole (PZPT) were found to be highly active competitive inhibitors with inhibition constants below 1 x 10⁻⁷ M. nih.gov In another study, a series of 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives were designed, and one compound was identified with a potent IC₅₀ value of 0.16 μM.

Structure Activity Relationship Sar and Structure Property Relationship Spr Paradigms for 3 Isobutyl 5 Isopropyl 1h 1,2,4 Triazole

Comprehensive Analysis of the Role of Isobutyl and Isopropyl Substituents

The isobutyl and isopropyl groups attached to the 1,2,4-triazole (B32235) core at positions 3 and 5, respectively, play a crucial role in defining the molecule's interaction with biological targets. Their influence can be understood by examining their steric, electronic, and hydrophobic properties.

The steric bulk of the isobutyl and isopropyl groups can significantly impact the binding affinity of the molecule to its target receptor or enzyme. The branched nature of these alkyl groups introduces a degree of conformational rigidity that can be advantageous for fitting into specific binding pockets. Research on other substituted triazoles has shown that the size and shape of substituents can be a determining factor for biological activity. For instance, in a series of 1,2,4-triazole derivatives, the introduction of bulky substituents has been shown to enhance antifungal activity, suggesting that the spatial arrangement of these groups is critical for effective interaction with the active site of the target enzyme. nih.gov

Electronically, the isobutyl and isopropyl groups are electron-donating through inductive effects. This can influence the electron density of the triazole ring, potentially modulating its pKa and its ability to form hydrogen bonds. While ionization of the triazole ring does not drastically alter the energies of electron transitions in some substituted 1,2,4-triazoles, it can affect the extinction of absorption bands in others, indicating a change in electronic properties. researchgate.net The nitrogen atoms in the triazole ring are crucial for binding to biological targets, often through hydrogen bonding, and the electronic influence of the alkyl substituents can fine-tune these interactions. nih.govpensoft.net

In various studies of 1,2,4-triazole derivatives, hydrophobic interactions have been shown to be significant for their biological activity. For example, in a study of 1,2,3-triazole derivatives targeting Mycobacterium tuberculosis, hydrophobic interactions were observed between the triazole ring and specific amino acid residues in the active site of the InhA enzyme. nih.gov Similarly, molecular docking studies of other triazole compounds have highlighted the importance of hydrophobic interactions with the target protein. nih.gov The hydrophobicity imparted by the isobutyl and isopropyl groups in 3-isobutyl-5-isopropyl-1H-1,2,4-triazole would therefore be expected to play a significant role in its biological interactions.

Rational Design Principles for Optimizing Biological Activity

The principles of rational drug design can be applied to optimize the biological activity of this compound. This involves making systematic modifications to the molecule and evaluating their effect on activity. The goal of such optimization is often to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. nih.gov

One key strategy is the modification of the substituents. While this article focuses on the isobutyl and isopropyl groups, further optimization could involve introducing other functional groups to explore different steric and electronic properties. The development of quantitative structure-activity relationship (QSAR) models can be a powerful tool in this process, helping to identify the physicochemical properties that are most important for activity. researchgate.net

Another important aspect of rational design is considering the three-dimensional structure of the target protein. If the biological target of this compound is known, molecular docking studies can be used to predict how different modifications will affect the binding of the molecule to the active site. This can guide the synthesis of new derivatives with improved affinity and selectivity.

Table 1: Impact of Substituent Properties on Biological Activity

| Property | Influence of Isobutyl and Isopropyl Groups | Potential Impact on Bioactivity |

| Steric Bulk | Branched alkyl groups introduce specific spatial arrangements. | Can enhance binding affinity by fitting into hydrophobic pockets of a target protein. |

| Electronic Effects | Weak electron-donating groups. | Modulates the electron density of the triazole ring, affecting hydrogen bonding capacity. |

| Hydrophobicity | Increases the lipophilicity of the molecule. | Influences membrane permeability and hydrophobic interactions with the biological target. |

Strategies for Molecular Hybridization and Scaffold Diversification

Molecular hybridization is a strategy that involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced activity or a different biological profile. researchgate.netijpca.org The 1,2,4-triazole scaffold is a versatile platform for this approach. qu.edu.sa

For this compound, molecular hybridization could involve linking it to other biologically active moieties. For example, it could be combined with other heterocyclic systems known to possess pharmacological activity. This approach has been successfully used to create novel anticancer and antimicrobial agents. researchgate.netrsc.org

Scaffold diversification involves modifying the core structure of the molecule to explore new chemical space and potentially discover new biological activities. researchgate.net For the 1,2,4-triazole system, this could involve creating fused ring systems or introducing different linkers between the triazole core and its substituents. The goal is to generate a library of diverse compounds that can be screened for a wide range of biological activities.

Future Directions and Research Gaps in 3 Isobutyl 5 Isopropyl 1h 1,2,4 Triazole Research

Exploration of Novel Biological Targets and Therapeutic Applications

The 1,2,4-triazole (B32235) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov This versatility suggests that 3-Isobutyl-5-isopropyl-1H-1,2,4-triazole could exhibit a range of pharmacological activities. A significant research gap exists in the comprehensive screening of this specific compound against various biological targets. Future research should systematically evaluate its potential as an agent in several therapeutic areas.

Anticancer Agents: Numerous 1,2,4-triazole derivatives have demonstrated potent anticancer activity by targeting various mechanisms, including the inhibition of kinases like PIM-1/3 and enzymes such as β-tubulin. nih.govresearchgate.net For instance, certain 4,5-disubstituted-1,2,4-triazol-3-thione derivatives have shown notable antiproliferative effects against breast and liver cancer cell lines. nih.gov A crucial future direction is to screen this compound against a panel of cancer cell lines and key oncogenic proteins.

Antimicrobial Agents: The 1,2,4-triazole nucleus is a core component of many successful antifungal drugs and has also shown promise as an antibacterial agent. mdpi.com Hybrids of 1,2,4-triazoles with quinolones have exhibited potent activity against both Gram-positive and Gram-negative bacteria. mdpi.com Investigating the antimicrobial spectrum of this compound against a range of pathogenic bacteria and fungi is a logical and promising avenue for research.

Enzyme Inhibition: Beyond cancer and infectious diseases, 1,2,4-triazoles have been identified as inhibitors of various enzymes implicated in other pathologies. For example, some derivatives act as ferroptosis inhibitors, offering potential treatments for diseases associated with iron-dependent cell death. nih.gov Others have shown antitubercular activity by targeting enzymes like cytochrome P450 CYP121 in Mycobacterium tuberculosis. mdpi.com A comprehensive enzymatic screening of this compound could uncover novel therapeutic applications.

Neurological Disorders: The structural features of 1,2,4-triazoles, such as their ability to act as neuroprotectants, suggest potential applications in treating neurodegenerative diseases. nih.gov Further studies are warranted to explore the effects of this compound on neurological targets.

A summary of potential therapeutic applications for 1,2,4-triazole derivatives, which could be explored for this compound, is presented in the table below.

| Therapeutic Area | Potential Biological Target/Mechanism |

| Oncology | Kinase inhibition (e.g., PIM-1/3), β-tubulin polymerization inhibition, Aromatase inhibition |

| Infectious Diseases | Fungal ergosterol (B1671047) biosynthesis, Bacterial DNA gyrase, Mycobacterium tuberculosis cytochrome P450 CYP121 |

| Inflammatory Diseases | Inhibition of inflammatory mediators |

| Neurological Disorders | Neuroprotection |

| Other | Ferroptosis inhibition |

Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability

While general methods for the synthesis of 3,5-disubstituted-1,2,4-triazoles exist, a significant research gap is the development of highly efficient, sustainable, and scalable synthetic routes specifically tailored for this compound and its derivatives. researchgate.net Future research in this area should focus on several key aspects:

Green Chemistry Approaches: Traditional synthetic methods often involve harsh reagents and solvents. Future methodologies should prioritize the use of greener solvents, catalyst systems that can be recycled, and energy-efficient reaction conditions such as microwave-assisted synthesis. researchgate.net

One-Pot Syntheses: Developing one-pot reactions where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste.

Flow Chemistry: The application of continuous flow chemistry could offer advantages in terms of scalability, safety, and precise control over reaction parameters, leading to higher yields and purity of the final product.

Catalytic Systems: Exploration of novel catalytic systems, including metal-based and organocatalysts, could lead to more efficient and selective syntheses. For example, the use of recyclable catalysts like HClO₄-SiO₂ has been reported for the synthesis of other 1,2,4-triazoles. researchgate.net

The table below outlines some advanced synthetic strategies that could be explored for the synthesis of this compound.

| Synthetic Strategy | Potential Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced reaction control |

| Flow Chemistry | Scalability, improved safety, precise process control, higher purity |

| Green Catalysis | Use of recyclable and environmentally benign catalysts, reduced waste |

| One-Pot Reactions | Increased efficiency, reduced solvent and reagent usage, time-saving |

Application of Machine Learning and AI in Predictive Compound Design

The application of machine learning (ML) and artificial intelligence (AI) in drug discovery is a rapidly growing field that holds immense promise for the design of novel 1,2,4-triazole derivatives with desired biological activities. A clear research gap is the lack of specific computational models for predicting the activity of 3,5-dialkyl-substituted-1,2,4-triazoles like this compound. Future research should leverage these computational tools for:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models can help in understanding the relationship between the chemical structure of 1,2,4-triazole derivatives and their biological activity. These models can then be used to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources.

Virtual Screening: AI-powered virtual screening can be used to rapidly screen large compound libraries to identify potential hits that are structurally similar to this compound or that are predicted to bind to a specific biological target.

De Novo Drug Design: Generative AI models can be trained on existing data of active 1,2,4-triazole compounds to design entirely new molecules with optimized properties, such as enhanced potency, improved selectivity, and better pharmacokinetic profiles.

Predictive Toxicology: ML models can be developed to predict the potential toxicity of new derivatives, allowing for the early identification and elimination of compounds with unfavorable safety profiles.

Addressing Unanswered Questions Regarding Specificity and Selectivity

A critical challenge in the development of 1,2,4-triazole-based therapeutics is achieving high specificity and selectivity for the intended biological target. tandfonline.com This is a significant research gap for this compound, as its selectivity profile is largely unknown. Future research must address the following:

Comprehensive Selectivity Profiling: The compound should be screened against a broad panel of related and unrelated biological targets to identify any off-target effects. This is particularly important if the compound is being developed for a target that is part of a larger family of proteins, such as kinases.

Structural Biology Studies: Obtaining co-crystal structures of this compound bound to its biological target(s) can provide invaluable insights into the molecular basis of its binding and selectivity. This information can then be used to guide the design of more selective analogues.

Structure-Selectivity Relationship Studies: Systematic modification of the isobutyl and isopropyl groups on the triazole ring and studying the impact on selectivity can help in identifying key structural features that govern target specificity.

Potential for Derivatization Towards Multi-Target Ligands

The concept of multi-target ligands, which are single molecules designed to interact with multiple biological targets, is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. The 1,2,4-triazole scaffold is an excellent platform for the development of such ligands due to its versatile chemistry and ability to interact with diverse targets. nih.gov A significant area for future research is the exploration of this compound as a core scaffold for the design of multi-target agents.

Hybrid Molecule Design: The isobutyl and isopropyl groups can be functionalized or replaced with other pharmacophores known to interact with different targets. For example, incorporating a moiety known to inhibit a second, complementary target could lead to a synergistic therapeutic effect.

Fragment-Based Drug Discovery: Fragments of this compound could be combined with fragments that bind to other targets to create novel multi-target ligands.

Dual-Action Inhibitors: Given the broad spectrum of activity of 1,2,4-triazoles, it is conceivable that derivatives of this compound could be designed to, for example, inhibit both a key cancer-related enzyme and a drug resistance mechanism. For instance, some 1,2,4-triazole derivatives have been investigated as dual c-Met/VEGFR-2 inhibitors. nih.gov

Q & A

Q. What are the standard synthetic routes for 3-Isobutyl-5-isopropyl-1H-1,2,4-triazole?

Methodological Answer: The synthesis typically involves alkylation or thiolation reactions. For example, halogen alkanes (e.g., ethyl bromide, benzyl chloride) are reacted with triazole precursors under reflux conditions in polar solvents like ethanol or DMF. Purification is achieved via recrystallization or column chromatography. Confirmation of the product involves elemental analysis and spectroscopic techniques (IR, H NMR) . A representative procedure includes:

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer: Combined spectroscopic and crystallographic methods are essential:

- IR Spectroscopy : Identifies functional groups (e.g., C=S stretch at 650–750 cm in thione derivatives) .

- H NMR : Assigns proton environments (e.g., isobutyl CH protons at δ 1.8–2.1 ppm) .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., triazole ring planarity confirmed with <0.01 Å deviation) .

Q. What are critical solubility and stability considerations for handling this compound?

Methodological Answer:

- Solubility : Highly soluble in DMSO and DMF, sparingly soluble in water. Solubility can be enhanced via sonication or co-solvents (e.g., ethanol-water mixtures) .

- Stability : Store under inert gas at –20°C to prevent oxidation. Degradation is monitored via TLC or HPLC, with half-life >6 months under optimal conditions .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yield and reaction time?

Methodological Answer: Microwave irradiation reduces reaction times from hours to minutes (e.g., 15–30 minutes at 100°C) by enhancing reaction kinetics. Key parameters:

Q. How to resolve discrepancies between experimental and computational data (e.g., DFT vs. XRD)?

Methodological Answer:

- Geometry Optimization : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to minimize energy discrepancies.

- Van der Waals Corrections : Apply Grimme’s D3 correction for non-covalent interactions in crystal packing .

- Validation : Compare calculated bond lengths/angles with XRD data (e.g., <2% deviation acceptable) .

Q. What methodologies are used to evaluate bioactivity, such as enzyme inhibition?

Methodological Answer:

Q. How do solvatochromic effects influence the compound’s UV-Vis spectral properties?

Methodological Answer:

Q. How to address contradictions in literature-reported synthesis conditions?

Methodological Answer:

- Systematic Variation : Test reagent ratios (1:1 to 1:3), temperatures (60–120°C), and solvents (DMF vs. THF).

- Control Experiments : Isolate intermediates to identify rate-limiting steps .

- Statistical Analysis : Use Design of Experiments (DoE) to optimize conditions .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.